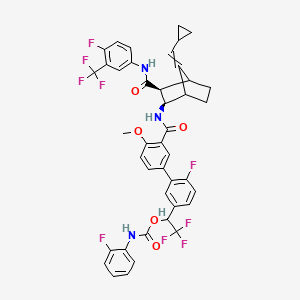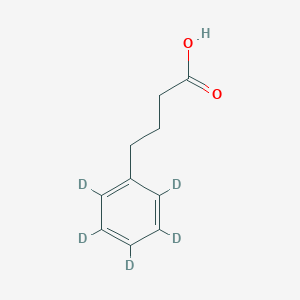
4-Phenylbutyric acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbutyric acid-d5 is a deuterium-labeled derivative of 4-Phenylbutyric acid. This compound is primarily used in scientific research due to its unique properties, including its role as an inhibitor of histone deacetylases and endoplasmic reticulum stress. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Méthodes De Préparation
The preparation of 4-Phenylbutyric acid-d5 involves the deuteration of 4-Phenylbutyric acid. One common method includes the reaction of industrial-grade phenylbutyric acid in alcoholic solvents under the catalysis of a catalyst. The reaction system is then treated to obtain purified 4-Phenylbutyric acid. This purified acid is then reacted with a deuterium reagent to produce this compound .
Analyse Des Réactions Chimiques
4-Phenylbutyric acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Applications De Recherche Scientifique
4-Phenylbutyric acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the study of protein folding and endoplasmic reticulum stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in mass spectrometry .
Mécanisme D'action
The primary mechanism of action of 4-Phenylbutyric acid-d5 involves its role as a chemical chaperone. It assists in protein folding and alleviates endoplasmic reticulum stress by binding to specific sites on proteins, thereby preventing their aggregation and misfolding. This action is crucial in conditions like neurodegeneration, where protein misfolding is a significant problem .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
169.23 g/mol |
Nom IUPAC |
4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D |
Clé InChI |
OBKXEAXTFZPCHS-XFEWCBMOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


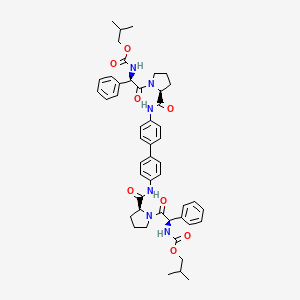
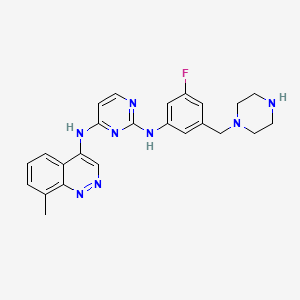
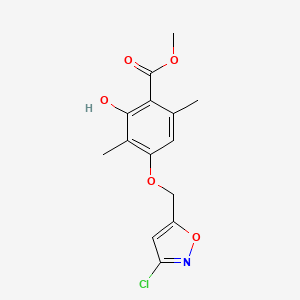
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
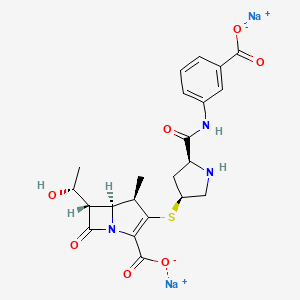
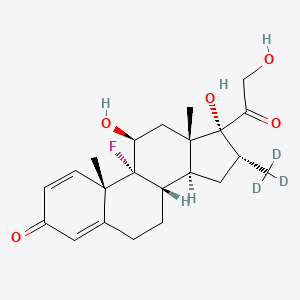
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

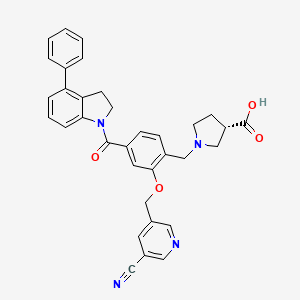
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
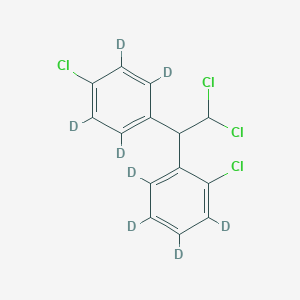
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
